4-(2,6-Dioxopiperidin-1-yl)benzoic acid
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Overview
Description
4-(2,6-Dioxopiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol This compound is characterized by a benzoic acid moiety attached to a piperidinone ring, which contains two ketone groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dioxopiperidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with glutaric anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as concentrated sulfuric acid. The mixture is heated to facilitate the formation of the piperidinone ring, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dioxopiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2,6-Dioxopiperidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dioxopiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dioxopiperidin-1-yl)benzoic acid: Characterized by the presence of a piperidinone ring and a benzoic acid moiety.
4-(2,6-Dioxopiperidin-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-(2,6-Dioxopiperidin-1-yl)benzamide: Contains a benzamide moiety instead of benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidinone ring and the benzoic acid moiety allows for diverse applications in various fields .
Properties
CAS No. |
147916-40-3 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-(2,6-dioxopiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-10-2-1-3-11(15)13(10)9-6-4-8(5-7-9)12(16)17/h4-7H,1-3H2,(H,16,17) |
InChI Key |
XITYSEZIYHNZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O |
solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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